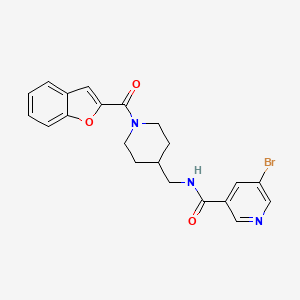

![molecular formula C18H16ClN3OS2 B2490994 4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897479-29-7](/img/structure/B2490994.png)

4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole, involves nucleophilic addition reactions, condensation, and other organic synthesis techniques. For instance, the adduct of piperazine derivatives can be synthesized by the nucleophilic addition of benzoyl isothiocyanate in bimolar quantity at reflux temperature, further leading to the formation of target compounds through reactions with chlorobenzamide in acetonitrile (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using spectroscopic methods such as IR, 1H NMR, Mass, and elemental spectral analysis. These techniques provide insights into the compound's molecular framework and functional groups, essential for understanding its reactivity and interaction with biological targets (Ahmed, Molvi, & Khan, 2017).

Chemical Reactions and Properties

Benzothiazole derivatives engage in a variety of chemical reactions, including nucleophilic addition and substitution reactions, which are fundamental to their synthesis and functional modification. The reactivity of these compounds can be attributed to the presence of active sites in the benzothiazole and piperazine rings, allowing for the introduction of various substituents that modify their chemical properties (Ahmed, Molvi, & Khan, 2017).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are determined through techniques like differential scanning calorimetry (DSC) and other physicochemical parameter assessments. These properties are crucial for their formulation and application in medicinal chemistry (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interactions with biological molecules, are influenced by their structural features. The presence of electron-withdrawing or donating groups on the benzothiazole ring and the piperazine moiety affects their potential as biologically active molecules (Patel & Park, 2015).

Scientific Research Applications

Anticholinesterase Properties

- Synthesis and Anticholinesterase Activity : Benzothiazole derivatives with piperazine and thiocarbamate moieties, similar in structure to the chemical , have been synthesized and evaluated for their anticholinesterase properties. Some of these compounds demonstrated inhibitory effects on acetylcholinesterase, comparable to Donepezil, a drug used in the treatment of Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Anticancer and Anti-inflammatory Activities

- Anticancer and Anti-inflammatory Derivatives : Research on benzothiazole-linked compounds has shown significant in vitro anti-inflammatory activity and inhibitory effects against cancer. This indicates the potential for these derivatives in the development of novel anticancer and anti-inflammatory drugs (Ghule, Deshmukh, & Chaudhari, 2013).

Antimicrobial Properties

- Antimicrobial Activity of Fluorinated Compounds : Fluorobenzothiazole derivatives, incorporating elements like piperazine, have been synthesized and screened for antimicrobial activity. These studies reveal the therapeutic potential of such compounds in the development of new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Anti-Inflammatory Activity

- Synthesis and Anti-inflammatory Evaluation : Novel benzothiazole compounds with piperazine elements have been synthesized and tested for anti-inflammatory activity. These compounds showed significant in vitro anti-inflammatory effects, highlighting their potential use in anti-inflammatory therapies (Ahmed, Molvi, & Khan, 2017).

Antiproliferative and Anti-HIV Activity

- Antiproliferative and Anti-HIV Evaluation : A study on N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related derivatives revealed potent antiproliferative effects against various human tumor-derived cell lines. These findings suggest the potential of these compounds in cancer treatment, although no significant activity against HIV was observed (Al-Soud et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition by Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their efficacy as corrosion inhibitors for steel in acidic solutions. These studies demonstrate the potential application of such compounds in material science and engineering (Hu et al., 2016).

properties

IUPAC Name |

(E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-14-4-1-5-15-17(14)20-18(25-15)22-10-8-21(9-11-22)16(23)7-6-13-3-2-12-24-13/h1-7,12H,8-11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYMXDBTFGKAY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

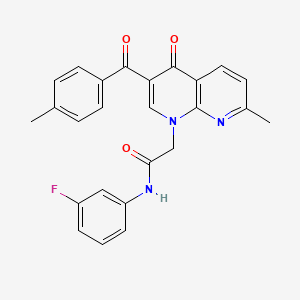

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)

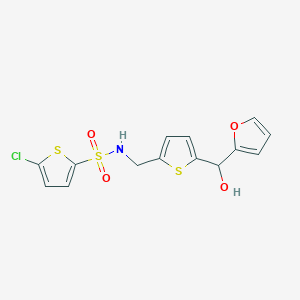

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)

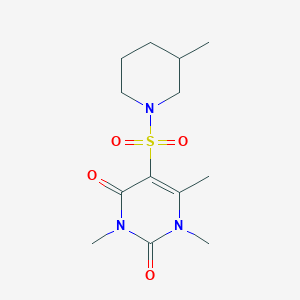

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)